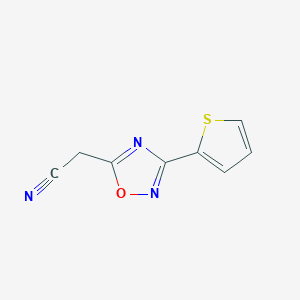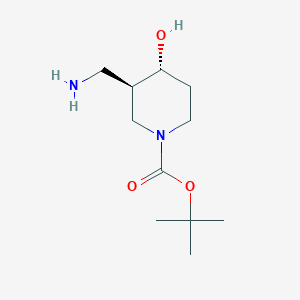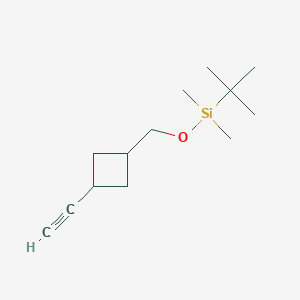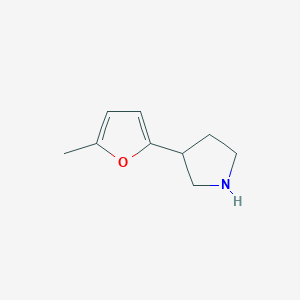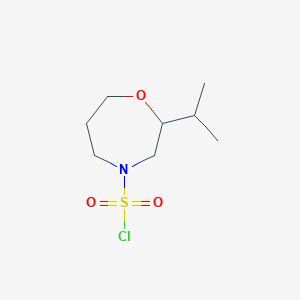
2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride is a chemical compound that belongs to the class of oxazepanes It is characterized by the presence of a seven-membered ring containing both oxygen and nitrogen atoms, along with a sulfonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to yield sulfinic acids, depending on the reagents and conditions used.
Cyclization Reactions: The oxazepane ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases such as triethylamine or pyridine for substitution reactions, and oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, which are valuable intermediates in organic synthesis and pharmaceutical development.
Wissenschaftliche Forschungsanwendungen
2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino, hydroxyl, or thiol groups in proteins and enzymes. This reactivity makes it a useful tool for modifying biomolecules and studying their functions. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Propan-2-yl)-1,4-oxazepane-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
2-(Propan-2-yl)-1,4-oxazepane-4-sulfonamide: Contains a sulfonamide group, making it less reactive than the sulfonyl chloride derivative.
2-(Propan-2-yl)-1,4-oxazepane-4-sulfonate: The sulfonate ester is another related compound with different reactivity and applications.
Uniqueness
2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride is unique due to its high reactivity, which allows for versatile modifications of organic and biological molecules. This reactivity makes it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.
Eigenschaften
Molekularformel |
C8H16ClNO3S |
|---|---|
Molekulargewicht |
241.74 g/mol |
IUPAC-Name |
2-propan-2-yl-1,4-oxazepane-4-sulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO3S/c1-7(2)8-6-10(14(9,11)12)4-3-5-13-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
KDFKJPJWPOSJOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CN(CCCO1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


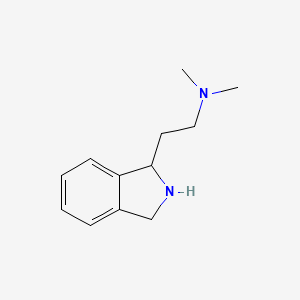

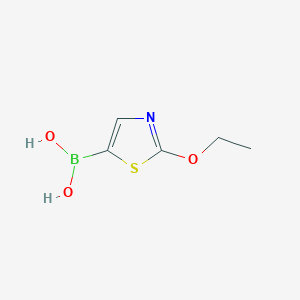
![Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione](/img/structure/B13337031.png)
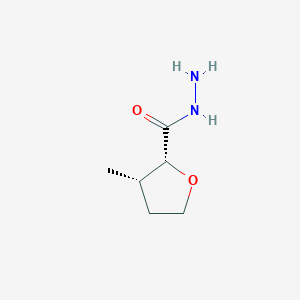

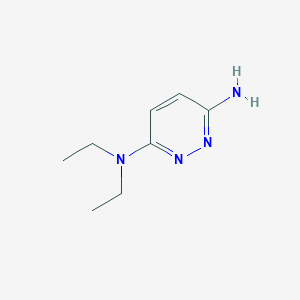

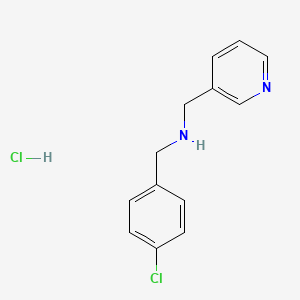
![3-Chloro-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13337076.png)
